N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(5-Bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound featuring a beta-alanine backbone conjugated to a propanoyl group substituted with a 5-bromoindole moiety. The bromine atom at the 5-position of the indole ring likely enhances halogen bonding interactions, which can influence binding affinity in biological systems.
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-[3-(5-bromoindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-1-2-12-10(9-11)4-7-17(12)8-5-13(18)16-6-3-14(19)20/h1-2,4,7,9H,3,5-6,8H2,(H,16,18)(H,19,20) |
InChI Key |
DXKGOGOXFRFFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCC(=O)O)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acylation: The brominated indole is then acylated with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.
Coupling with Beta-Alanine: The acylated product is coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of oxindole derivatives.
Reduction: The brominated indole can be reduced to the corresponding indole using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₁₄BrN₂O₃
Molecular Weight: 336.17 g/mol
IUPAC Name: N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
The compound features a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity and chemical reactivity. The presence of the beta-alanine moiety enhances its potential as a bioactive compound.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: It can be utilized in the creation of more complex indole derivatives, which are essential in drug development and material science.
- Reagent in Organic Reactions: The compound can act as a reagent in various organic reactions, contributing to the development of new synthetic methodologies.
Biology
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties: Studies have shown that indole derivatives possess antimicrobial effects, making this compound a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
- Anti-inflammatory Effects: The compound's ability to interact with specific molecular targets may also contribute to its anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Drug Discovery: Its structural features make it suitable for designing drugs targeting specific diseases, particularly those related to inflammation and cancer.
- Therapeutic Agent Development: The compound's interactions with enzymes and receptors can lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects .
Industry
The compound has potential applications in various industrial fields:
- Material Science: It can be used in developing new materials with specific functionalities due to its unique chemical properties.
- Functionalized Indole Derivatives: As a precursor, it can lead to the synthesis of functionalized indoles that are useful in various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Substituted Aromatic Groups
Compounds 13–17 from Dichondra repens research () share a benzamide core but differ in aromatic substituents (e.g., methoxy, ethoxy, propoxy, cyanomethoxy, or propenyloxy groups). These substituents modulate electronic and steric properties:
- Alkoxy chains (e.g., propoxy in Compound 17 ) increase lipophilicity, which may improve tissue penetration but could affect metabolic stability .
In contrast, the target compound’s 5-bromoindole group introduces a heavy atom that may strengthen target binding via halogen bonds, a feature absent in compounds.
Table 1: Comparison of Aromatic Substituents
Heterocyclic Systems with Bromine Substituents
Compound 41 () contains a triazino[5,6-b]indole scaffold fused with a bromophenyl-substituted pyrazole. Key differences include:
- Triazinoindole vs. Simple Indole: The triazine ring in Compound 41 introduces additional hydrogen-bonding sites and planar rigidity, which could enhance affinity for flat binding pockets (e.g., kinase ATP sites) .
- Bromine Position : The target compound’s bromine is on the indole ring, whereas Compound 41 places bromine on a phenyl group. This positional variation may lead to divergent interactions; indole bromination could directly influence π-π stacking in aromatic clusters .
Thiol-Containing Indole Derivatives
Compounds 1–2 from The Journal of Biological Chemistry () feature dihydroindenyl and mercapto (thiol) groups linked to indole. Notable contrasts:
- Thiol vs. Amide: The thiol group in Compound 1 enables disulfide bond formation or metal chelation, which the target compound’s amide linkage cannot replicate. This may make Compound 1 more suitable for targeting cysteine proteases or metalloenzymes .
Table 2: Functional Group Impact
| Compound | Functional Groups | Biological Implications |
|---|---|---|
| Target Compound | Amide, bromoindole | Halogen bonding, peptide mimic |
| , Compound 1 | Thiol, carboxylic acid | Metal chelation, redox activity |
Biological Activity
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural features.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrN2O3 |
| Molecular Weight | 339.18 g/mol |
| IUPAC Name | 3-[3-(5-bromoindol-1-yl)propanoylamino]propanoic acid |
| InChI Key | QPVDMIAAVJCIOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)NCCC(=O)O)C(=C1)Br |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom in the indole moiety enhances its reactivity and ability to modulate biological pathways. This compound may act as an inhibitor or modulator of enzyme activity, influencing various cellular processes.
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have indicated that brominated indoles can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Indole derivatives are also being explored for their anticancer properties. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The bromine substitution may play a role in enhancing these effects by improving binding affinity to cancer-related targets.
Neuroprotective Effects
Recent studies suggest that certain indole derivatives can exhibit neuroprotective effects, potentially by modulating neurotransmitter systems or reducing oxidative stress. This opens avenues for investigating this compound in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of related indole-based compounds, providing insights into their mechanisms and potential applications:
- Antimicrobial Activity Study : A study on brominated indole derivatives found that they exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .
- Anticancer Activity Research : In vitro assays demonstrated that brominated indoles can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compounds induced cell cycle arrest and apoptosis, suggesting a promising therapeutic potential .
- Neuroprotective Effects Investigation : A recent study highlighted the neuroprotective properties of certain indole derivatives, showing that they can reduce neuronal cell death in models of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
